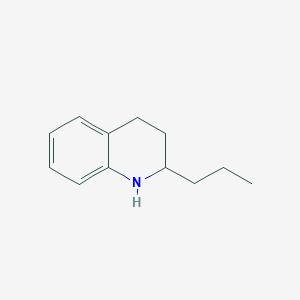

2-Propyl-1,2,3,4-tetrahydroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Propyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular weight of 175.27 . It is commonly used in laboratory settings .

Synthesis Analysis

A two-step procedure has been developed for the synthesis of 1,2,3,4-tetrahydroquinolines . The process involves an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines, followed by an intramolecular Buchwald–Hartwig amination .Molecular Structure Analysis

The molecular structure of 1,2,3,4-tetrahydroquinoline has been determined using high-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations .Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroquinolines have been studied extensively . For instance, a reduction-Michael addition sequence has been reported .Physical And Chemical Properties Analysis

1,2,3,4-Tetrahydroquinoline is a member of the class of quinolines that is the 1,2,3,4-tetrahydro derivative of quinoline . It has a molecular weight of 133.19 g/mol .Scientific Research Applications

Pesticidal Activity

- Synthesis and Pesticidal Activity : Derivatives of 1,2,3,4-tetrahydroquinoline, including those with a propyl group, were synthesized and tested for their bactericidal, fungicidal, and herbicidal activities. Certain derivatives displayed potent fungicidal properties (Kuznetsov, Andreeva, & Prostakov, 1995).

Chemical Synthesis and Applications

- Hydrodenitrogenation Research : A study on the hydrodenitrogenation of quinoline over Mo2N showed that quinoline transforms into 1,2,3,4-tetrahydroquinoline, which then produces 2-propylaniline (Lee, Abe, Reimer, & Bell, 1993).

- Dye Synthesis : N-alkyl-1,2,3,4-tetrahydroquinoline derivatives were synthesized for azo disperse dyes. These dyes exhibited moderate light-fastness and improved sublimation fastness with increased alkyl group size (Hallas & Zhai, 1996).

- Organometallic Chemistry : N-(trialkoxysilylalkyl) derivatives of 1,2,3,4-tetrahydroquinoline were synthesized, displaying interesting physico-chemical and biological properties. These derivatives suggest potential in various applications (Zablotskaya, Segal, Belyakov, & Lukevics, 2006).

- Lewis Acid Catalysis : Research on Lewis acid catalyzed reactions of arylvinylidenecyclopropanes with ethyl (arylimino)acetates led to the selective preparation of 1,2,3,4-tetrahydroquinoline derivatives (Lu & Shi, 2007).

Pharmaceutical Applications

- Medicinal Chemistry : 1,2,3,4-tetrahydroquinoline derivatives are significant in medicinal chemistry due to their varied pharmacological activities, such as anti-cancer, anti-diabetic, and anti-inflammatory properties. They are found in many biologically active compounds and therapeutic agents (Sabale, Patel, & Kaur, 2013).

Mechanism of Action

Target of Action

Tetrahydroquinolines, a class of compounds to which 2-propyl-1,2,3,4-tetrahydroquinoline belongs, are known to interact with various biological targets .

Mode of Action

Tetrahydroquinolines are generally known to interact with their targets through various mechanisms, including hydrogenation .

Biochemical Pathways

Tetrahydroquinolines are known to be involved in various biological processes .

Pharmacokinetics

The compound’s physical properties, such as its molecular weight and form, may influence its bioavailability .

Result of Action

Tetrahydroquinolines are generally known to have various biological activities .

Action Environment

Factors such as temperature and ph may potentially influence the compound’s action .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

The nature of these interactions is largely dependent on the specific structure and functional groups present in the tetrahydroquinoline molecule .

Molecular Mechanism

It’s likely that its effects at the molecular level involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Drug metabolism generally involves phase I and phase II metabolic reactions, which could potentially involve this compound .

properties

IUPAC Name |

2-propyl-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-2-5-11-9-8-10-6-3-4-7-12(10)13-11/h3-4,6-7,11,13H,2,5,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTQBHSJQNWVSGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC2=CC=CC=C2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]benzoic acid](/img/structure/B2365389.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(m-tolyl)acetamide](/img/structure/B2365392.png)

![3-(2-methoxyethyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2365396.png)

![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B2365397.png)

![2-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2365398.png)

![5-Chloro-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2365404.png)